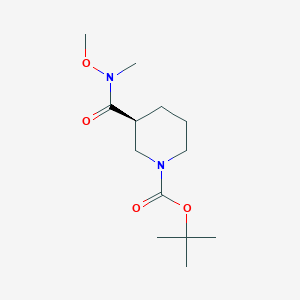
3-Amino-4-(benzylamino)benzamide
Übersicht
Beschreibung
3-Amino-4-(benzylamino)benzamide is a chemical compound with the molecular formula C14H15N3O and a molecular weight of 241.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15N3O/c15-12-8-11 (14 (16)18)6-7-13 (12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2, (H2,16,18) . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzylamines can undergo various reactions. For instance, a visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines can provide 2° amides .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 186-187°C .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a similar amide functional group, demonstrates significant pharmacological properties, including enhancing gastrointestinal motility, antiemetic effects, and facilitating radiological examination of gastrointestinal disorders. Its action mechanism involves blocking dopamine receptors, enhancing muscular activity in the upper digestive tract, and possibly interacting with serotonin receptors. Despite its benefits, the occurrence of side effects, particularly extrapyramidal reactions, necessitates caution in its therapeutic use. Metoclopramide's pharmacodynamics and kinetics shed light on its rapid absorption and excretion, influencing the absorption of other drugs, and offering a perspective on managing drug interactions and side effects in clinical settings (Pinder et al., 2012).
Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide
Benzene-1,3,5-tricarboxamide (BTA), a compound related through the benzamide moiety, plays a crucial role in supramolecular chemistry, demonstrating the importance of structural design in developing new materials. BTAs' ability to self-assemble into one-dimensional structures through hydrogen bonding showcases their potential in nanotechnology, polymer processing, and biomedical applications. This emphasizes the significance of molecular design in creating materials with specific functions and the potential of benzamide derivatives in scientific research (Cantekin et al., 2012).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, sharing a structural motif with benzamide compounds, have been extensively studied for their antitumor activities. These studies provide insights into the design and synthesis of compounds with potential therapeutic applications. The review of imidazole derivatives and their antitumor activity highlights the diverse biological activities of compounds containing amide functional groups, underscoring the importance of structural diversity in medicinal chemistry (Iradyan et al., 2009).
Acrylamide Reduction in Food
Research on acrylamide, a compound of concern due to its potential health risks, involves strategies to reduce its formation in food. This is relevant to the broader context of chemical safety and public health. The review by Friedman (2003) on acrylamide chemistry, biochemistry, and safety provides a comprehensive overview of acrylamide in food systems, highlighting methods to mitigate its formation and exposure. Such research underscores the importance of chemical knowledge in addressing food safety concerns and protecting public health (Friedman, 2003).
Safety and Hazards
The safety information for 3-Amino-4-(benzylamino)benzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .
Wirkmechanismus
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated .
Biochemical Pathways
Given its role as a building block in the synthesis of various drug candidates , it can be inferred that it may be involved in multiple biochemical pathways.
Result of Action
As a building block of many drug candidates , it is likely to have diverse effects depending on the specific drug and its intended therapeutic action.
Biochemische Analyse
Biochemical Properties
3-Amino-4-(benzylamino)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair, transcription control, and programmed cell death . The interaction between this compound and PARP can inhibit the enzyme’s activity, leading to alterations in cellular processes that depend on PARP function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting PARP, this compound can affect the DNA repair mechanisms in cells, leading to changes in gene expression and potentially inducing cell death in certain contexts . Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PARP is a key aspect of its molecular mechanism. By binding to the active site of PARP, this compound prevents the enzyme from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cellular responses, including apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained inhibition of PARP and prolonged effects on DNA repair and cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively inhibiting PARP and promoting DNA repair in damaged cells. At higher doses, this compound can induce toxic effects, including excessive DNA damage and cell death . It is crucial to determine the optimal dosage to balance the therapeutic benefits and potential adverse effects in animal studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that regulate its metabolism and conversion into active or inactive forms. For instance, the presence of amino groups in its structure allows for potential modifications through enzymatic reactions, affecting its metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and determine its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
3-amino-4-(benzylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCSEBRNHHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


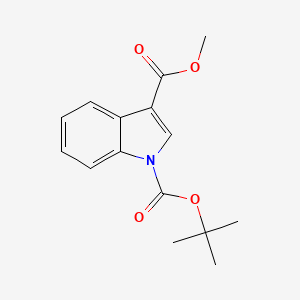
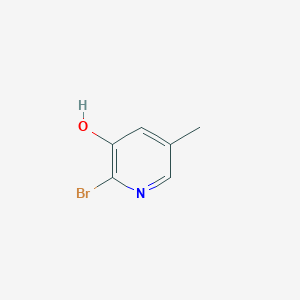
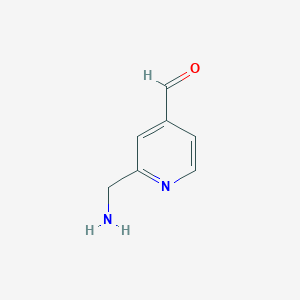
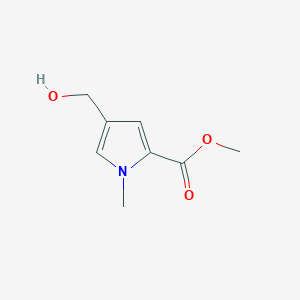
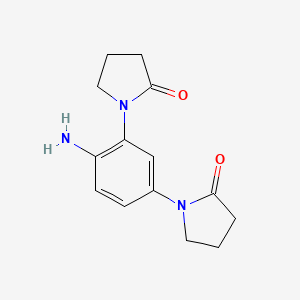
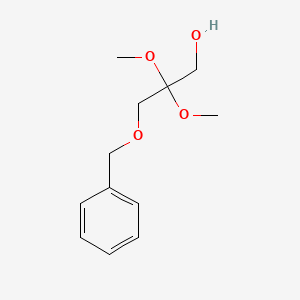



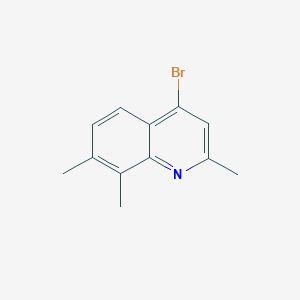
![1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438633.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)
